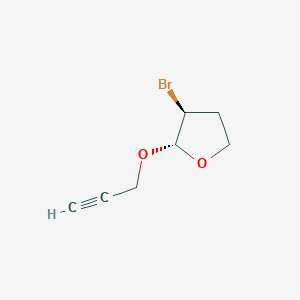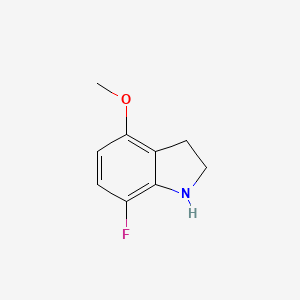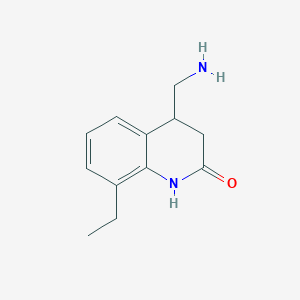
4,5-Diiodopyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diiodopyridin-2-amine is a chemical compound with the molecular formula C5H4I2N2 It is a derivative of pyridine, where two iodine atoms are substituted at the 4th and 5th positions, and an amino group is substituted at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diiodopyridin-2-amine typically involves the iodination of 2-aminopyridine. One common method is the direct iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4,5-Diiodopyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Reagents like potassium permanganate or nitric acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki coupling.
Major Products Formed
The major products formed from these reactions include substituted pyridines, nitro derivatives, and complex heterocyclic compounds.
Scientific Research Applications
4,5-Diiodopyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of kinase inhibitors.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4,5-Diiodopyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms and amino group contribute to its binding affinity and specificity. It can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: Lacks the iodine substituents, making it less reactive in certain chemical reactions.
4-Iodopyridine: Contains only one iodine atom, leading to different reactivity and applications.
5-Iodopyridine: Similar to 4-Iodopyridine but with the iodine atom at a different position.
Uniqueness
4,5-Diiodopyridin-2-amine is unique due to the presence of two iodine atoms, which enhance its reactivity and potential for forming complex molecules. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C5H4I2N2 |
|---|---|
Molecular Weight |
345.91 g/mol |
IUPAC Name |
4,5-diiodopyridin-2-amine |
InChI |
InChI=1S/C5H4I2N2/c6-3-1-5(8)9-2-4(3)7/h1-2H,(H2,8,9) |
InChI Key |
RZBNZAJXIWRJTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1N)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-Bromo-5-fluorospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B13079926.png)


![6-Amino-8-hydroxy-5,7-diazaspiro[2.5]octa-5,7-dien-4-one](/img/structure/B13079939.png)




![N-T-Boc-3-methyl-1,8-diazaspiro[4.5]decane](/img/structure/B13079988.png)
![4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylicacid](/img/structure/B13079993.png)

